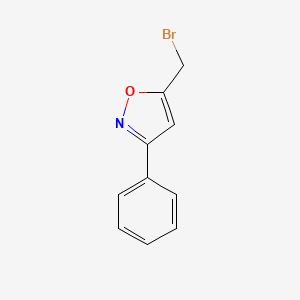

5-(Brommethyl)-3-Phenylisoxazol

Übersicht

Beschreibung

The compound "5-(Bromomethyl)-3-phenylisoxazole" is a derivative of isoxazole, which is a five-membered heteroaromatic compound. Isoxazole derivatives are known for their diverse biological activities and are of interest in various chemical research areas. The presence of a bromomethyl group and a phenyl ring in the compound suggests potential reactivity and applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles have been prepared by condensing aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride, as described in the synthesis of related compounds . Additionally, the regioselective bromocyclization of 2-alkynylbenzoic acids has been reported to yield bromomethylene isobenzofuranones, which indicates that similar cyclization methods could be applicable for synthesizing the bromomethyl isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, was determined using single-crystal X-ray diffraction, which revealed the dihedral angles between the isoxazole ring and the attached phenyl rings . Such structural analyses are crucial for understanding the conformation and reactivity of the compound.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. Bromination of phenyl isoxazole compounds has been described, which could be relevant for the bromomethyl derivative . The presence of the bromomethyl group in "5-(Bromomethyl)-3-phenylisoxazole" suggests that it could participate in further chemical transformations, such as palladium-catalyzed cross-coupling reactions, as indicated by the reactivity of similar brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly. For instance, differences in the physical properties of 3-aryl and 4-aryl compounds have been noted, which could be attributed to the position of the substituents on the isoxazole ring . The basicity and acidity of isoxazole and its derivatives have also been recorded, with isoxazol-5-ones being comparable in strength to carboxylic acids . These properties are important for understanding the behavior of "5-(Bromomethyl)-3-phenylisoxazole" in different environments and its potential applications.

Wissenschaftliche Forschungsanwendungen

Polymersynthese

5-(Brommethyl)-3-Phenylisoxazol: wird bei der Synthese von Blockcopolymeren durch Techniken wie die reversible Additions-Fragmentierungs-Kettenübertragungspolymerisation (RAFT) eingesetzt . Diese Polymere finden Anwendung bei der Herstellung von Materialien mit spezifischen mechanischen Eigenschaften für den industriellen Einsatz.

Entwicklung von fluoreszierenden Farbstoffen

Diese Verbindung dient als multifunktionaler Farbstoff in biologischen Experimenten. Sie unterstützt die Beobachtung und Analyse von Zellstrukturen, die Verfolgung von Biomolekülen und die Bewertung von Zellfunktionen . Ihre Anwendungen reichen von der wissenschaftlichen Forschung bis hin zur Diagnostik.

Medizinische Chemie

In der medizinischen Chemie werden This compound-Derivate auf ihr therapeutisches Potenzial untersucht. Sie werden in Moleküle integriert, die eine Reihe von biologischen Aktivitäten aufweisen, darunter entzündungshemmende und krebshemmende Eigenschaften .

Umweltwissenschaften

Die Derivate der Verbindung werden in den Umweltwissenschaften untersucht, insbesondere im Hinblick auf die Sicherheit und Handhabung von Chemikalien. Es ist wichtig, die Wechselwirkung der Verbindung mit der Umwelt und ihre potenziellen Gefahren zu verstehen .

Materialwissenschaften

In den Materialwissenschaften ist This compound Bestandteil der Entwicklung von hypervernetzten porösen Polymermaterialien. Diese Materialien finden Anwendung in der Gasspeicherung, Kohlendioxidabscheidung und molekularen Trennung .

Pharmazeutische Forschung

Die Verbindung wird auf ihre Verwendung in Arzneimitteln untersucht, insbesondere bei der Synthese von Arzneimitteln, die Stickstoffheterocyclen enthalten. Sie ist Teil des Prozesses zur Herstellung von Molekülen mit spezifischen pharmakologischen Aktivitäten .

Landwirtschaftliche Forschung

Derivate von This compound werden aufgrund ihres potenziellen Einsatzes als Fungizide in der landwirtschaftlichen Forschung synthetisiert. Sie tragen zum Schutz von Nutzpflanzen vor phytopathogenen Pilzen bei .

Lebensmittelindustrie

Obwohl die Verbindung nicht direkt in Lebensmitteln verwendet wird, könnten ihre Derivate an der Synthese von Lebensmittelverpackungsmaterialien beteiligt sein. Die Forschung in diesem Bereich konzentriert sich auf die Entwicklung sichererer und nachhaltigerer Verpackungslösungen .

Wirkmechanismus

Target of Action

Bromomethyl compounds are known to be used in suzuki–miyaura cross-coupling reactions . This suggests that the compound could potentially target organoboron reagents in these reactions .

Mode of Action

Bromomethyl compounds are known to participate in nucleophilic substitution reactions . In the context of Suzuki–Miyaura cross-coupling reactions, the bromomethyl group could potentially undergo transmetalation, where it is transferred from boron to palladium .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential role in suzuki–miyaura cross-coupling reactions .

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 5-(Bromomethyl)-3-phenylisoxazole can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound might participate, can depend on factors such as reaction conditions and the stability of the organoboron reagents involved .

Eigenschaften

IUPAC Name |

5-(bromomethyl)-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRMBFFXQKJEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372738 | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2039-50-1 | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-3-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

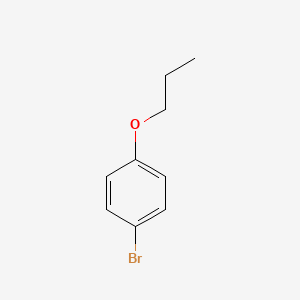

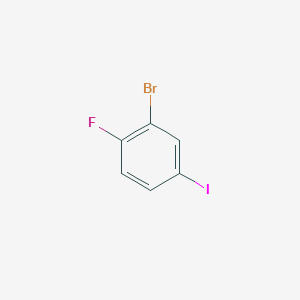

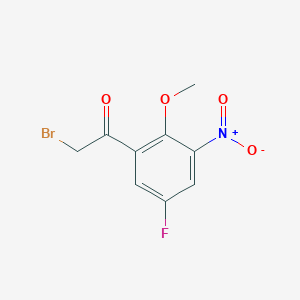

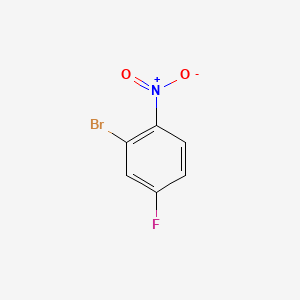

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-(Bromomethyl)-3-phenylisoxazole in the bromination of the isoxazole ring?

A: While the provided research article [] focuses on the synthesis of 5-hydroxyisoxazolines from (3-phenylisoxazolyl-5)-acetic acid, it highlights the formation of 4-bromo-5-bromomethyl-3-phenylisoxazole as a key intermediate. This suggests that 5-(bromomethyl)-3-phenylisoxazole likely serves as a precursor in this reaction sequence. The proposed mechanism involves a 4-bromoisoxazoline-spiro-γ-lactone intermediate, further emphasizing the importance of the bromomethyl group in facilitating the reaction pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.